2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid
CAS No.: 2344686-08-2
Cat. No.: VC5409716
Molecular Formula: C13H17N3O4
Molecular Weight: 279.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344686-08-2 |
|---|---|
| Molecular Formula | C13H17N3O4 |
| Molecular Weight | 279.296 |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(5-6-13)10-14-7-4-8(15-10)9(17)18/h4,7H,5-6H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | UMVMELAAHPSVFA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.296 g/mol. Its IUPAC name, 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid, reflects the Boc-protected amino group attached to a cyclopropane ring, which is further linked to the pyrimidine scaffold at position 2. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2344686-08-2 |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O |
| InChI Key | UMVMELAAHPSVFA-UHFFFAOYSA-N |
| PubChem CID | 139016569 |
The Boc group enhances solubility in organic solvents and stabilizes the amino functionality during synthetic processes .
Synthetic Routes and Optimization
Nitrogen Ylide-Mediated Cyclopropanation
A pivotal method for constructing the cyclopropane ring involves nitrogen ylide intermediates. As demonstrated in the synthesis of related pyrimidinyl cyclopropanes, 4-methyl-2-vinylpyrimidine undergoes cyclopropanation using tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile . The ylide generated from tert-butyl bromoacetate reacts with the vinylpyrimidine, yielding the cyclopropane ring with moderate to high efficiency (up to 77% yield) .
Key Steps:
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Vinylation: Palladium-catalyzed coupling of 2-chloro-4-methylpyrimidine with potassium vinyltrifluoroborate .
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Cyclopropanation: Reaction with in situ-generated nitrogen ylide .
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Deprotection: Acidic hydrolysis of the Boc group (if required) .
Challenges and Mitigation
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Byproduct Formation: Conjugate addition byproducts (e.g., 3-butenyl pyrimidine) are minimized using optimized palladium catalysts (e.g., Pd(OAc)₂ with dppf ligand) .
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Safety: Earlier routes using ethyl diazoacetate posed explosion risks; ylide-based methods improve safety profiles .
Research Findings and Data Gaps
Biological Screening
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